Benzenamine, 3,4-dichloro-N,N-diethyl-

Description

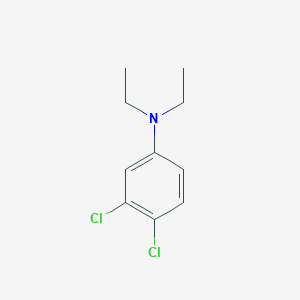

Benzenamine, 3,4-dichloro-N,N-diethyl- (hypothetical structure based on nomenclature) is a substituted aniline derivative featuring two chlorine atoms at the 3- and 4-positions of the benzene ring and diethyl groups attached to the nitrogen atom. The compound’s molecular formula is inferred as C₁₀H₁₃Cl₂N (molecular weight: 218.13 g/mol), derived from the substitution pattern of chlorine and ethyl groups on the aniline backbone.

Properties

CAS No. |

55039-58-2 |

|---|---|

Molecular Formula |

C10H13Cl2N |

Molecular Weight |

218.12 g/mol |

IUPAC Name |

3,4-dichloro-N,N-diethylaniline |

InChI |

InChI=1S/C10H13Cl2N/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4H2,1-2H3 |

InChI Key |

PUPPCJNOKWVOIC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation Process

The hydrogenation occurs in a pressurized reactor using platinum catalysts and morpholine as a dechlorination inhibitor. Key parameters include:

- Temperature : Initial reduction at 30–150°C, followed by a final stage at 170–180°C to minimize the formation of 3,3',4,4'-tetrachlorohydrazobenzene.

- Pressure : Hydrogen gas at 200–600 psi.

- Catalyst Recovery : Post-reaction filtration removes platinum for reuse.

This method achieves >99.8% conversion of nitrobenzene to aniline, with residual hydrazo compounds reduced to <0.2% via high-temperature treatment. Analytical validation involves gravimetric determination of impurities using hydrochloric acid precipitation.

The introduction of diethyl groups to the amine nitrogen is typically accomplished via nucleophilic alkylation. Two primary approaches are explored below.

Alkylation with Ethyl Halides

Reaction of 3,4-dichloroaniline with ethyl bromide or iodide in the presence of a base facilitates sequential ethyl group substitution:

$$

\text{3,4-Cl}2\text{C}6\text{H}3\text{NH}2 + 2 \text{EtX} \xrightarrow{\text{Base}} \text{3,4-Cl}2\text{C}6\text{H}3\text{N(Et)}2 + 2 \text{HX}

$$

Conditions :

Reductive Amination

An alternative route employs acetaldehyde and a reducing agent to form the tertiary amine:

$$

\text{3,4-Cl}2\text{C}6\text{H}3\text{NH}2 + 2 \text{CH}3\text{CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{3,4-Cl}2\text{C}6\text{H}3\text{N(Et)}2 + 2 \text{H}_2\text{O}

$$

Conditions :

- Solvent : Methanol or ethanol.

- Reducing Agent : Sodium cyanoborohydride ($$\text{NaBH}_3\text{CN}$$).

- Temperature : Room temperature, 6–12 hours.

- Yield : 60–75%.

Process Optimization and Challenges

Impurity Control

The alkylation step risks over-alkylation or residual monoethylated intermediates. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for monitoring reaction progress.

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

Chemical Reactions Analysis

Hydrolysis of Ethyl Groups

The N,N-diethyl substituent may undergo acidic or basic hydrolysis to regenerate 3,4-dichloroaniline. This is common for tertiary aliphatic amines under harsh conditions (e.g., HCl, heat):

This reaction is inferred from general organic chemistry principles for N-alkylated amines .

Oxidation Reactions

The aromatic amine may oxidize to form nitrobenzene derivatives , though steric hindrance from ethyl groups could reduce reactivity. Oxidizing agents like H₂O₂ or KMnO₄ might yield intermediates such as 3,4-dichloronitrobenzene .

Metabolic Conjugation

In biological systems, the compound may undergo phase II metabolism , analogous to the conjugation of 3,4-dichloroaniline with glutathione or amino acids. For example:

-

Acetylation : Formation of N-acetyl derivatives (e.g., 3,4-dichlorophenylacetanilide) .

-

Succinylation : Conjugation with succinimide, as observed in bacterial mineralization pathways .

Nephrotoxicity and Metabolism

While no direct studies on this compound are cited, related chloroanilines (e.g., 3,5-dichloroaniline) exhibit nephrotoxicity via oxidative stress and metabolic activation . Potential metabolites include:

Environmental Degradation

Microbial mineralization pathways for chloroanilines suggest possible degradation routes:

Intermediate conjugates (e.g., succinimide derivatives) may form during this process .

Spectroscopic and Analytical Data

Research Gaps and Limitations

-

Direct Reaction Data : No explicit studies on 3,4-dichloro-N,N-diethylbenzenamine are available in the provided sources.

-

Biological Impact : Nephrotoxicity data for this specific compound are absent, but analogs like 3,5-dichloroaniline show renal toxicity via oxidative metabolites .

-

Synthetic Routes : Alkylation methods are inferred from general organic chemistry but lack experimental validation.

Scientific Research Applications

Benzenamine, 3,4-dichloro-N,N-diethyl- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3,4-dichloro-N,N-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Key Observations:

- Chlorine Substitution: The presence of 3,4-dichloro groups increases molecular weight and polarity compared to non-halogenated analogs like 3,4-dimethylaniline . Chlorine atoms also enhance electrophilic substitution resistance but may increase toxicity .

- For instance, N,N-diethyl derivatives are less water-soluble than their methyl counterparts.

Physicochemical and Toxicological Properties

Physicochemical Properties:

- Solubility : Diethyl groups reduce water solubility compared to methyl or unsubstituted amines. For example, 3,4-dichloroaniline (log P ~2.5) is sparingly soluble, whereas diethyl derivatives may exhibit log P >3 .

- Melting/Boiling Points : Chlorine substitution increases melting points (e.g., 3,4-dichloroaniline melts at 72°C ), while bulky alkyl groups lower melting points due to reduced crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.